5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid
Description
The compound 5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a 2-methyl group and a sulfamoyl-linked carbamoylmethyl moiety attached to a 2,6-dimethylphenyl group. Its molecular formula is C₁₉H₂₁N₂O₅S, with a molecular weight of 397.45 g/mol. The benzoic acid moiety may enhance solubility in aqueous environments, while the aromatic and alkyl substituents could influence lipophilicity and target binding .
Properties
IUPAC Name |
5-[[2-(2,6-dimethylanilino)-2-oxoethyl]sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-11-7-8-14(9-15(11)18(22)23)26(24,25)19-10-16(21)20-17-12(2)5-4-6-13(17)3/h4-9,19H,10H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZBFQELSNDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid, with the CAS number 794553-84-7, is a compound of interest due to its potential biological activities. Its structure features a sulfamoyl group, which is known for various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies and data.
- Molecular Formula : CHNOS
- Molecular Weight : 376.43 g/mol
- Purity : ≥95%
- Storage : Store in a cool, dry place
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that compounds with sulfamoyl groups can modulate inflammatory responses. In a study evaluating structure-activity relationships (SAR), it was found that certain derivatives of sulfamoyl compounds enhance NF-κB activity, which plays a critical role in inflammation and immune response .
| Compound | NF-κB Activation (%) | Concentration (μM) |
|---|---|---|
| Compound 1 | 200% | 5 |
| DMSO Control | 100% | - |
This suggests that modifications to the sulfamoyl structure can significantly influence its biological efficacy.
2. Anticancer Properties
The compound's potential as an anticancer agent is supported by its affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors . Inhibitors targeting CAIX have been shown to alter tumor microenvironments and inhibit cancer cell proliferation.
A study on related sulfamoyl benzoates showed promising results in inhibiting CAIX with varying affinities depending on structural modifications . This highlights the importance of further exploring the anticancer potential of this compound.
Case Study 1: NF-κB Pathway Modulation
In a high-throughput screening (HTS) study, several sulfamoyl compounds were evaluated for their ability to activate the NF-κB pathway in human cell lines. The results demonstrated that specific structural features are crucial for enhancing NF-κB activity, which could lead to therapeutic applications in inflammatory diseases .
Case Study 2: Inhibition of Tumor Growth
A series of experiments were conducted using tumor cell lines treated with various concentrations of sulfamoyl benzoates. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that compounds similar to this compound could be developed into effective anticancer therapies .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key Compounds Identified in Evidence:
5-[(2-Chlorophenyl)sulfamoyl]-2-methylbenzoic Acid () Molecular Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.77 g/mol Key Features: Lacks the carbamoylmethyl group but retains the sulfamoyl and 2-methylbenzoic acid core. The 2-chlorophenyl substituent differs from the target compound’s 2,6-dimethylphenyl group.
- Molecular Features : Sulfamoyl benzamide derivatives with oxadiazole rings and substituents like 4-methoxyphenyl (LMM5) or furan-2-yl (LMM11).
- Key Differences : Replace the benzoic acid with a benzamide group, reducing acidity. Tested for antifungal activity, suggesting sulfamoyl derivatives’ versatility in drug design .
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Molecular Weight : 381.36 g/mol
- Key Features : A sulfonylurea herbicide with a triazine ring instead of a benzoic acid core. Shares the sulfamoyl group but uses a methyl ester for improved lipophilicity.
- Implications : Highlights the role of sulfamoyl groups in herbicidal activity, though the target compound’s benzoic acid may limit membrane permeability compared to ester derivatives .
Table 1: Comparative Data
Critical Observations:
- Acidity and Solubility : The target compound’s benzoic acid group (pKa ~2–3) may enhance solubility in basic environments compared to LMM5 (amide) or metsulfuron-methyl (ester).
- Bioactivity : Sulfamoyl groups in LMM5 and metsulfuron-methyl are linked to antifungal and herbicidal activity, respectively. The target compound’s carbamoyl group may introduce additional hydrogen-bonding interactions, possibly enhancing target specificity .
Contradictions and Limitations
- Application Conflicts : While sulfamoyl derivatives like LMM5 are antifungal, metsulfuron-methyl is herbicidal. This suggests the target compound’s activity may depend on substituent-specific interactions rather than the sulfamoyl group alone.
- Data Gaps: No direct evidence exists for the target compound’s synthesis, stability, or bioactivity. Comparisons rely on extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
